5-Benzyl-3-phenyl-1,3-thiazolidine-2,4-dione
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Overview
Description
5-Benzyl-3-phenylthiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. This compound features a five-membered ring containing both sulfur and nitrogen atoms, along with two carbonyl groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-phenylthiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with benzyl and phenyl substituents. One common method is the condensation reaction between thiazolidine-2,4-dione and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-phenylthiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
5-Benzyl-3-phenylthiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor is involved in the regulation of glucose and lipid metabolism. By activating PPAR-γ, 5-Benzyl-3-phenylthiazolidine-2,4-dione enhances insulin sensitivity and promotes the uptake of glucose by cells. This mechanism is similar to that of other thiazolidinediones used in the treatment of type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: Another thiazolidinedione used as an antidiabetic agent.
Rosiglitazone: Similar to pioglitazone, used for managing type 2 diabetes.
Troglitazone: An earlier thiazolidinedione with similar properties but withdrawn due to adverse effects
Uniqueness
5-Benzyl-3-phenylthiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
618396-02-4 |
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Molecular Formula |
C16H13NO2S |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
5-benzyl-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H13NO2S/c18-15-14(11-12-7-3-1-4-8-12)20-16(19)17(15)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI Key |
YBASYDYUUWVFFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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